Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
“Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 2193059-40-2 . It has a molecular weight of 246.98 . It is a solid substance .
Synthesis Analysis
The synthesis of related compounds such as 6-bromoimidazo[1,2-a]pyridine involves several steps . For instance, 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate was synthesized in 5 steps from 6-bromoimidazo[1,2-a] pyridine using [2- 14 C] cyanoacetamide as the source of the radiolabel .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C8H5BrN2O2.Li/c9-7-6 (8 (12)13)10-5-3-1-2-4-11 (5)7;/h1-4H, (H,12,13);/q;+1/p-1 . The SMILES representation is BrC1=CN2C=CN=C2C=C1 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold is considered one of the most efficient strategies for constructing imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is slightly soluble in water . The compound is stored at a temperature between 2-8°C .Scientific Research Applications
Dehydrogenation and Aromatization
Research by Lomov et al. (2014) reveals a novel approach to aromatize 4-aryl(hetaryl)tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acids and their lithium salts through dehydrogenation and decarboxylation using dimethyl sulfoxide. This process facilitates the formation of difficultly accessible imidazo[4,5-c]pyridine derivatives, which could be of significant interest for the synthesis of complex heterocyclic compounds (Lomov et al., 2014).
Ionic Liquid Promoted Synthesis
Shaabani et al. (2006) demonstrated the synthesis of 3-aminoimidazo[1,2-a]pyridines using ionic liquid 1-butyl-3-methylimidazolium bromide, which simplifies the reaction workup and allows for the easy separation and reuse of the ionic liquid. This methodology highlights the green chemistry aspect of synthesizing imidazo[1,2-a]pyridine derivatives, which could be beneficial in developing environmentally friendly synthetic routes (Shaabani et al., 2006).
Electrophilic Substitution Reactions
A study by Pugh et al. (2006) on 'pincer' dicarbene complexes of transition metals and uranium using 2,6-bis(imidazolylidene)pyridine demonstrates the utility of electrophilic substitution reactions in creating complexes with potential applications in catalysis and material science. These complexes were synthesized through substitution and reaction processes, offering insights into the versatile chemistry of imidazo[1,2-a]pyridine derivatives (Pugh et al., 2006).
Synthesis of Polyfunctionalized Heterocycles
Teulade et al. (2002) achieved the synthesis of new heterocycles containing sulfur and nitrogen with an azaindolizine moiety from imidazo[1,2-a]pyridine derivatives. This work represents an advancement in the synthesis of polyfunctionalized heterocycles, which could find applications in pharmaceuticals and materials science (Teulade et al., 2002).
Palladium-Catalyzed Alkenylation
Koubachi et al. (2008) reported on the direct palladium-catalyzed C-H alkenylation of imidazo[1,2-a]pyridines with bromoalkenes, leading to the synthesis of 3-alkenylimidazo[1,2-a]pyridines. This method expands the toolkit for functionalizing imidazo[1,2-a]pyridine derivatives, potentially useful in the development of new organic electronic materials and pharmaceuticals (Koubachi et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds of the imidazo[1,2-a]pyridine class have been recognized as important cns agents, acting as potential sedatives, anticonvulsants, anxiolytics, and hypnotics .
Mode of Action
It’s known that imidazo[1,2-a]pyridines exhibit significant activity due to their interaction with their targets . The hydrazone functionality in these compounds, which possesses hydrogen bond donor and acceptor groups, is found to enhance the antiepileptic property of resulting molecules, by being involved in hydrogen bonding interactions with receptor sites .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridines can affect neuronal hyperexcitability and hypersynchronous neuronal firing, which are characteristic features of epilepsy .
Pharmacokinetics
The compound is slightly soluble in water , which could influence its bioavailability.
Result of Action
Compounds of the imidazo[1,2-a]pyridine class have been reported to display remarkable anticonvulsant properties .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, have been used in radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis , suggesting that this compound may also have potential effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.Li/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSGACAJUFYJML-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=NC(=CN2C=C1Br)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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